N,N'-diallyl-1,3-adamantanedicarboxamide
Description
N,N'-Diallyl-1,3-adamantanedicarboxamide is a derivative of 1,3-adamantanedicarboxylic acid (C₁₂H₁₆O₄, MW 224.25), where the carboxylic acid groups are replaced by diallyl-substituted amide functionalities . The adamantane core provides rigidity and thermal stability, while the diallyl groups introduce reactivity for polymerization or cross-linking applications. This compound is structurally distinct due to its bicyclic framework and allyl substituents, which influence its physicochemical and functional properties.
Properties
IUPAC Name |
1-N,3-N-bis(prop-2-enyl)adamantane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-5-19-15(21)17-8-13-7-14(9-17)11-18(10-13,12-17)16(22)20-6-4-2/h3-4,13-14H,1-2,5-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKSAGKJKZHQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Based Derivatives
(a) 1,3-Adamantanedicarboxylic Acid
- Structure : Parent dicarboxylic acid without amide substitution.
- Properties : Melting point 169–171°C, purity ≥98%, appears as a pale yellow to white powder .
- Comparison : Unlike the diallyl amide derivative, the carboxylic acid form lacks polymerizable allyl groups, limiting its use in materials science. It serves primarily as a precursor for amide synthesis.
(b) N,N'-(5,7-Dimethyladamantane-1,3-diyl)diacetamide
- Structure : Adamantane core with dimethyl and acetamide groups.
- Properties : Molecular weight 278.4 g/mol, solid at room temperature .
- Comparison : Methyl and acetamide substituents reduce reactivity compared to diallyl groups. This compound is less suited for polymerization but may exhibit enhanced solubility in organic solvents.
(c) N,N-Dimethyl-1-adamantanecarboxamide
Non-Adamantane Diamides and Polymeric Analogues
(a) N,N'-Diallyl-1,3-Diaminopropane Dihydrochloride
- Structure : Linear propane backbone with diallyl amine groups.
- Properties : CAS 205041-15-2, used in pharmaceutical intermediates .
- Comparison : The flexible propane backbone contrasts with adamantane’s rigidity, leading to lower thermal stability. However, the diallyl groups enable similar cross-linking applications .
(b) Sevelamer Hydrochloride/Carbonate
- Structure: Poly(allylamine-co-N,N'-diallyl-1,3-diamino-2-hydroxypropane) salts.
- Properties : Hydrophilic, insoluble polymers used as phosphate binders in hyperphosphatemia treatment .
- Comparison: These polymers share the diallyl-1,3-diamino motif but incorporate a hydroxypropane spacer and polymeric structure, enabling large-scale ion exchange—unlike the monomeric adamantane derivative.
(c) N,N'-Diacetyl-N,N'-Diallyl-1,4-But-2-enediamine
Key Comparative Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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